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2-Bromo-1-nitrosoanthracene-9,10-dione
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Overview
Description
2-Bromo-1-nitrosoanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of bromine and nitroso functional groups at the 2 and 1 positions, respectively, on the anthracene-9,10-dione core. Anthracene derivatives have been widely studied for their photophysical properties and applications in various fields such as organic electronics, dyes, and sensors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-nitrosoanthracene-9,10-dione typically involves the bromination and nitrosation of anthracene-9,10-dione. One common method includes the use of nonanebis(peroxoic acid) as an oxidant for the bromination of aminoanthracene-9,10-dione . The reaction is carried out in acetic acid with potassium bromide (KBr) as the bromine source. The nitrosation step can be achieved using nitrosyl chloride (NOCl) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-nitrosoanthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Aminoanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-1-nitrosoanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of dyes, organic light-emitting diodes (OLEDs), and sensors.
Mechanism of Action
The mechanism of action of 2-Bromo-1-nitrosoanthracene-9,10-dione involves its interaction with molecular targets through its functional groups. The bromine and nitroso groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Bromoanthracene-9,10-dione: Lacks the nitroso group, leading to different reactivity and applications.
1-Nitrosoanthracene-9,10-dione:
9,10-Dibromoanthracene: Contains two bromine atoms, resulting in distinct reactivity patterns.
Uniqueness
2-Bromo-1-nitrosoanthracene-9,10-dione is unique due to the presence of both bromine and nitroso groups, which confer specific reactivity and potential applications. Its dual functionalization allows for diverse chemical transformations and makes it a valuable compound in various research and industrial fields.
Properties
IUPAC Name |
2-bromo-1-nitrosoanthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6BrNO3/c15-10-6-5-9-11(12(10)16-19)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSNKBBSWVZNDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Br)N=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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